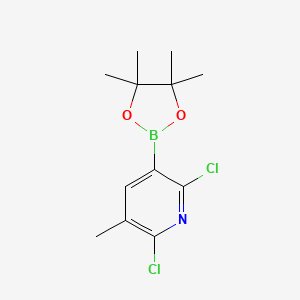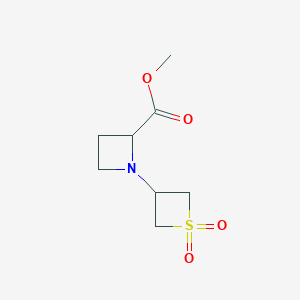
Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate is a heterocyclic compound that features both azetidine and thietane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate typically involves the formation of the azetidine and thietane rings through a series of chemical reactions. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form different amine derivatives.
Substitution: Both the azetidine and thietane rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while reduction of the azetidine ring can produce different amine derivatives .
Aplicaciones Científicas De Investigación
Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate involves its interaction with various molecular targets. The azetidine ring, due to its ring strain, is highly reactive and can interact with enzymes and receptors in biological systems . The thietane ring, on the other hand, can undergo oxidation to form reactive intermediates that further interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-Boc-azetidine-3-carboxylate: This compound also contains an azetidine ring and is used as a building block in organic synthesis.
Azetidine, 1-methyl-: This compound is a simpler azetidine derivative and is used in various chemical reactions.
Uniqueness
Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate is unique due to the presence of both azetidine and thietane rings, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H13NO4S |
|---|---|
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
methyl 1-(1,1-dioxothietan-3-yl)azetidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO4S/c1-13-8(10)7-2-3-9(7)6-4-14(11,12)5-6/h6-7H,2-5H2,1H3 |
Clave InChI |
VBHJXZNXNXVQQW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCN1C2CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-](/img/structure/B12966826.png)
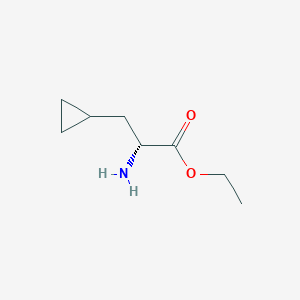
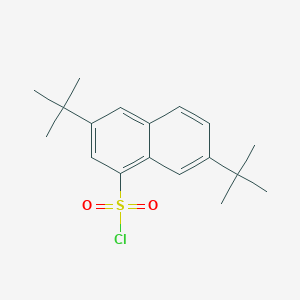
![2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12966843.png)
![1'-((Benzyloxy)carbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12966845.png)
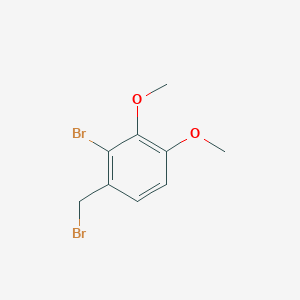


![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B12966870.png)
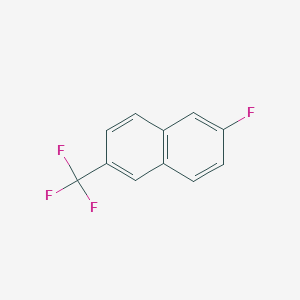

![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)

